tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol . This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(cyclopropanecarbonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in various biological studies.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (1-(cyclopropanecarbonyl)piperidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound has a similar structure but with a methyl group instead of a cyclopropane ring.
tert-Butyl (1-(chlorosulfonyl)piperidin-4-yl)carbamate: This compound contains a chlorosulfonyl group, which imparts different reactivity and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUFBFEDFJPGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653382 |
Source
|
Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152430-26-6 |
Source
|
Record name | tert-Butyl [1-(cyclopropanecarbonyl)piperidin-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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